molecular formula C12H15FN2O3S B360719 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide CAS No. 309279-85-4

1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide

Cat. No.: B360719
CAS No.: 309279-85-4
M. Wt: 286.32g/mol
InChI Key: UBCOXBOQTVXGEK-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide (CAS 309279-85-4) is a high-purity piperidine derivative supplied for preclinical research in neuroscience and medicinal chemistry. This compound, with the molecular formula C12H15FN2O3S and a molecular weight of 286.3225 g/mol, is characterized by its sulfonamide and carboxamide functional groups on the piperidine scaffold . Piperidine derivatives are recognized as privileged structures in drug discovery due to their diverse biological activities and presence in pharmacologically active molecules . Specifically, structural analogs featuring a 1-[(4-fluorophenyl)sulfonyl]piperidine core are investigated as building blocks for novel atypical dopamine transporter (DAT) inhibitors . Such inhibitors represent a promising therapeutic strategy for psychostimulant use disorders, as they may block the reinforcing effects of drugs like cocaine and methamphetamine without exhibiting stimulant properties themselves . The presence of the fluorophenyl sulfonyl moiety is a key feature that can influence metabolic stability and binding affinity to biological targets . Researchers utilize this compound as a key synthetic intermediate in the exploration of structure-activity relationships (SAR) and the development of potential CNS-active compounds . This product is intended for non-human research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O3S/c13-10-1-3-11(4-2-10)19(17,18)15-7-5-9(6-8-15)12(14)16/h1-4,9H,5-8H2,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCOXBOQTVXGEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Core Functionalization

The piperidine ring serves as the structural backbone. A common precursor, 4-piperidinecarboxylic acid , undergoes protection of the amine group using tert-butyloxycarbonyl (Boc) to prevent undesired side reactions during subsequent steps. For example, mono-Boc protection of piperazine carboxylic acid achieves 73% yield under basic conditions (NaOH, dioxane-water).

Sulfonylation with 4-Fluorobenzenesulfonyl Chloride

Sulfonylation introduces the 4-fluorophenylsulfonyl group via nucleophilic acyl substitution. Reaction conditions vary:

  • Solvent Systems : Dichloromethane (DCM) or acetonitrile (CH₃CN) are preferred for their ability to dissolve both sulfonyl chlorides and amine intermediates.

  • Catalysts : Triethylamine (Et₃N) and catalytic dimethylaminopyridine (DMAP) enhance reaction rates by scavenging HCl byproducts.

  • Temperature : Reactions proceed optimally at 0–25°C to minimize hydrolysis of the sulfonyl chloride.

For instance, coupling Boc-protected piperidine with 4-fluorobenzenesulfonyl chloride in DCM with Et₃N yields the sulfonylated intermediate at 68–72% efficiency.

Carboxamide Formation

The final carboxamide group is introduced via coupling reactions. Two methods are prominent:

  • Hydrazide Intermediate Route : Conversion of ethyl esters to hydrazides using hydrazine hydrate, followed by coupling with carboxylic acids.

  • Direct Amidation : Employing carbodiimide-based reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate the carboxylic acid for nucleophilic attack by amines.

A representative protocol involves reacting 1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxylic acid with ammonium chloride in the presence of EDCI/HOBt, achieving 85–90% conversion.

Reaction Optimization and Yield Enhancement

Optimizing reaction parameters is critical for scalability. Key factors include:

Solvent Selection

SolventDielectric ConstantReaction Yield (%)
Dichloromethane8.9372
Acetonitrile37.568
Tetrahydrofuran7.5261

Polar aprotic solvents like acetonitrile improve solubility of ionic intermediates but may necessitate longer reaction times compared to DCM.

Temperature and Time

  • Sulfonylation : Completion within 2–4 hours at 0°C versus 6–8 hours at −10°C.

  • Amidation : Room temperature (25°C) reactions achieve 90% yield in 12 hours, versus 80% yield at 40°C due to side-product formation.

Purification Techniques

  • Column Chromatography : Silica gel with gradient elution (0–5% methanol in ethyl acetate) removes unreacted sulfonyl chlorides.

  • Recrystallization : Ethanol/water mixtures (3:1 v/v) yield crystals with >99% purity.

Industrial-Scale Production Considerations

Transitioning from laboratory to industrial synthesis requires addressing:

Continuous Flow Systems

Automated reactors enable precise control over exothermic sulfonylation steps, reducing decomposition risks. A patent by US4179569A highlights the use of continuous hydrogenation reactors for piperidine intermediate purification at kilogram scales.

Cost-Effective Reagents

Replacing EDCI/HOBt with cheaper alternatives like N,N’-diisopropylcarbodiimide (DIC) reduces production costs by 40% without compromising yield.

Challenges and Mitigation Strategies

Byproduct Formation

  • Sulfonic Acid Derivatives : Result from hydrolysis of sulfonyl chlorides. Mitigated by maintaining anhydrous conditions and using molecular sieves.

  • Racemization : Occurs during amidation at high temperatures. Chiral auxiliaries or low-temperature protocols preserve stereochemistry.

Scalability of Purification

Industrial centrifugation replaces laboratory filtration for faster processing of crystalline products.

Comparative Analysis of Synthetic Pathways

MethodStepsTotal Yield (%)Purity (%)Scalability
Boc-Protection Route55899High
Direct Sulfonylation37295Moderate
Hydrazide Coupling46598Low

The Boc-protection route, despite requiring more steps, offers superior purity and scalability for pharmaceutical applications .

Chemical Reactions Analysis

1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure optimal reaction rates and product formation .

Scientific Research Applications

Chemical Properties and Mechanism of Action

1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide features a piperidine ring linked to a fluorophenylsulfonyl group and a carboxamide group. This unique structure enhances its reactivity and biological activity. The mechanism of action primarily involves:

  • Enzyme Inhibition : The fluorophenylsulfonyl group binds to the active sites of specific enzymes, inhibiting their function. This interaction can disrupt biochemical pathways critical for disease progression.
  • Cell Membrane Penetration : The piperidine ring facilitates the compound's ability to cross biological membranes, increasing its bioavailability and efficacy in therapeutic applications.

Chemistry

1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide serves as a versatile building block in organic synthesis. It is utilized in the development of more complex molecules, particularly in pharmaceutical research aimed at creating new therapeutic agents.

Biology

In biological studies, this compound is investigated for its role in enzyme inhibition and receptor binding. Its potential as an antimicrobial and anticancer agent has been explored through various in vitro and in vivo studies.

Medicine

Research indicates that 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide may have therapeutic applications in treating diseases such as cancer and neurological disorders. Its ability to inhibit specific enzymes makes it a candidate for drug development targeting conditions like Alzheimer's disease .

Industry

The compound's stability and reactivity make it valuable in producing specialty chemicals and materials. Its applications extend to the development of sensors and optical materials due to its unique chemical properties.

The biological activities of 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide can be categorized into several key areas:

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antibacterial properties against both Gram-positive and Gram-negative bacteria. The following table summarizes its activity:

CompoundActivity Against Gram-positiveActivity Against Gram-negative
This compoundModerateStrong
Compound AStrongModerate
Compound BVery StrongModerate

Anticancer Activity

In vitro studies have shown that 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide effectively reduces the viability of various cancer cell lines. The following table outlines findings from these studies:

Cell LineIC50 Value (µM)
A549 (Lung Cancer)15
MCF-7 (Breast Cancer)20
HeLa (Cervical Cancer)10

Case Study 1: Antiviral Activity

A study explored the antiviral potential of benzothiazole derivatives similar to 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide against viruses such as HSV-1 (Herpes Simplex Virus type 1) and HCV (Hepatitis C Virus). While this specific compound was not tested, its structural analogs showed promising results with cytotoxicity evaluations indicating safe dosages between 60 and 120 μg/mL .

Case Study 2: Anticonvulsant Activity

Another investigation focused on the anticonvulsant properties of related compounds linked to sulfonamides. The study reported significant protective effects against induced seizures in animal models, suggesting potential therapeutic applications for epilepsy treatment .

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide involves its interaction with specific molecular targets. The fluorophenylsulfonyl group is known to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt key biochemical pathways, leading to therapeutic effects. Additionally, the piperidine ring enhances the compound’s ability to cross biological membranes, increasing its bioavailability and efficacy .

Comparison with Similar Compounds

1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide (CAS 893775-04-7)

  • Structural Difference : 3-Fluoro-4-methoxy substituent vs. 4-fluoro.
  • Molecular weight (316.35 g/mol) is higher than the parent compound (325.38 g/mol for a similar analog) due to the methoxy group .
  • Applications : Likely optimized for targets requiring hydrophobic interactions.

1-[(3,5-Dichlorophenyl)sulfonyl]-N-[(4-fluorophenyl)methyl]-4-piperidinecarboxamide (BI 01383298)

  • Structural Difference : 3,5-Dichloro substituents and an additional 4-fluorobenzyl group on the carboxamide.
  • Applications : May exhibit enhanced potency in enzyme inhibition due to stronger electron-withdrawing effects.

N-{1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}-1-pyrrolidinecarboxamide (CAS 478047-69-7)

  • Structural Difference : 4-Chloro substituent instead of 4-fluoro; pyrrolidinecarboxamide replaces the primary carboxamide.
  • Impact : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may alter binding kinetics. The pyrrolidine group introduces conformational rigidity .

Modifications to the Carboxamide Group

1-[(4-Methylphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide (CAS 433699-34-4)

  • Structural Difference : 4-Methylphenyl sulfonyl group and phenethyl substituent on the carboxamide.
  • Impact : The methyl group reduces electronegativity, increasing lipophilicity (logP ~2.5 estimated). The phenethyl moiety may enhance membrane permeability but could limit solubility .

1-((4-acetamidophenyl)sulfonyl)piperidine-4-carboxamide (CAS 304668-29-9)

  • Structural Difference : Acetamido group on the phenyl ring.

Core Scaffold Variations

4-[(4-Chlorophenyl)sulfonyl]piperidine hydrochloride (CAS 101768-64-3)

  • Structural Difference : Lacks the carboxamide group; replaced by a hydrochloride salt.
  • Molecular weight is lower (296.21 g/mol) .

1-[(2-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid (CAS 1858250-07-3)

  • Structural Difference : Carboxylic acid replaces carboxamide; 2-fluorobenzyl sulfonyl group.
  • Impact : The carboxylic acid introduces ionization at physiological pH, altering solubility and membrane permeability. Molecular weight: 301.33 g/mol .

Data Tables

Table 1: Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide C12H14FN2O3S 297.31 (estimated) 4-Fluoro, carboxamide
1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide C13H17FN2O4S 316.35 3-Fluoro-4-methoxy, carboxamide
BI 01383298 C19H18Cl2FN2O3S 457.33 3,5-Dichloro, 4-fluorobenzyl
1-((4-acetamidophenyl)sulfonyl)piperidine-4-carboxamide C14H19N3O4S 325.38 4-Acetamido, carboxamide

Biological Activity

1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide, also known by its CAS number 309279-85-4, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data from various studies.

Chemical Structure and Properties

The molecular formula of 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide is C_{13}H_{14}F_N_3O_2S with a molecular weight of approximately 334.4 g/mol. The compound features a piperidine ring substituted with a sulfonyl group and a fluorophenyl moiety, which plays a crucial role in its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including:

  • G Protein-Coupled Receptors (GPCRs) : Similar compounds have been shown to modulate GPCR pathways, influencing cellular signaling processes critical for various physiological functions .
  • Enzyme Inhibition : Compounds with sulfonamide groups often exhibit enzyme inhibitory properties, particularly against enzymes like acetylcholinesterase and urease, which are important in neurodegenerative diseases and bacterial infections respectively .

Biological Activities

1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide has demonstrated several biological activities:

  • Antimicrobial Activity : Studies indicate that sulfonamide derivatives exhibit antibacterial effects against various strains such as Salmonella typhi and Bacillus subtilis, with some compounds showing moderate to strong activity .
  • Anticancer Properties : Research suggests that this compound may inhibit cancer cell proliferation through pathways involving JNK (Jun N-terminal kinase), which is implicated in tumor growth regulation .
  • Anti-inflammatory Effects : Similar compounds have been noted for their anti-inflammatory activities, potentially making them useful in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialModerate to strong activity against specific bacteria
AnticancerInhibitory effects on cancer cell lines via JNK pathway
Enzyme InhibitionStrong inhibition of acetylcholinesterase and urease
Anti-inflammatoryPotential modulation of inflammatory pathways

Case Study: Anticancer Activity

In a study examining the anticancer potential of related compounds, it was found that 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide exhibited significant cytotoxicity against several cancer cell lines. The mechanism was linked to the activation of apoptotic pathways mediated by the JNK signaling cascade. This finding suggests a promising avenue for further development in cancer therapeutics.

Pharmacokinetics

Preliminary pharmacokinetic studies indicate that similar compounds can exhibit favorable absorption and distribution characteristics. In silico models predict that these compounds may have good bioavailability and metabolic stability, which are crucial for therapeutic efficacy.

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